3-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-(6-sulfanylidene-1H-pyridazin-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FN3OS/c12-8-3-1-2-7(6-8)11(16)13-9-4-5-10(17)15-14-9/h1-6H,(H,15,17)(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJFOHXNVSACPPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NNC(=S)C=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis typically proceeds via:
- Preparation or procurement of the 6-mercaptopyridazin-3-yl amine intermediate.
- Activation of the 3-fluorobenzoic acid or its derivative (e.g., acid chloride).
- Coupling of the activated acid with the mercaptopyridazin-3-yl amine to form the amide bond.
- Purification and characterization of the product.
Activation of 3-fluorobenzoic acid
Common activation methods for benzamide synthesis include:
- Conversion to the acid chloride using reagents like thionyl chloride or oxalyl chloride.
- Use of peptide coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) , propanephosphonic acid anhydride (T3P) , or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of an organic base.
These reagents facilitate amide bond formation under mild conditions, minimizing side reactions.
Coupling with 6-mercaptopyridazin-3-yl amine
The mercaptopyridazinyl amine is nucleophilic at the amino group and contains a thiol (-SH) group at position 6. The amide bond formation is typically selective for the amine over the thiol, but protection strategies may be employed if needed.
- Direct coupling : The amine reacts with the activated acid derivative (acid chloride or activated ester) in an appropriate solvent such as dichloromethane or toluene.
- Protection of thiol : If thiol reactivity is problematic, it can be temporarily protected (e.g., as a disulfide or thioether) and deprotected after amide formation.
Solvent and Reaction Conditions
- Suitable solvents include dichloromethane (DCM) or toluene .
- Reactions are often conducted at room temperature or slightly elevated temperatures (e.g., 50–100 °C) depending on reagent reactivity.
- Reaction time can vary; for example, heating at 100 °C for 12–20 hours has been reported for related amide formations.
Representative Synthetic Protocol (Inferred)
| Step | Reagents and Conditions | Notes |
|---|---|---|
| 1. Activation of 3-fluorobenzoic acid | Use of T3P or EDC/HBTU with base (e.g., triethylamine) in DCM or toluene | Forms activated ester or anhydride |
| 2. Coupling with 6-mercaptopyridazin-3-yl amine | Stirring at room temperature or heating (up to 100 °C) for 12–20 h | Thiol protection may be required |
| 3. Workup and purification | Extraction, washing, and chromatographic purification | Removal of phosphorous salts if T3P used |
| 4. Characterization | NMR, HPLC, melting point, elemental analysis | Confirm structure and purity |
Challenges and Considerations
- Thiols are prone to oxidation ; inert atmosphere or reducing conditions may be necessary.
- Phosphorous salt impurities can arise when using reagents like DPPA or T3P; purification steps must address this.
- Yield optimization : One-pot Curtius rearrangement methods have been used in related syntheses to improve yield and purity.
Comparative Data from Related Syntheses
| Parameter | Method A (Acid Chloride) | Method B (T3P Coupling) | Notes |
|---|---|---|---|
| Yield | Moderate (~60%) | Higher, better purity | T3P reduces impurities |
| Reaction Time | 12–20 h | Similar | Both require extended time |
| Temperature | 100 °C | Room temperature to mild heating | T3P milder conditions |
| Purity | Contamination possible | Cleaner product | Phosphorous salt removal needed |
| Thiol Handling | Requires protection | May require protection | Thiol oxidation risk |
Summary of Research Findings
- Activation of fluoro-substituted benzoic acids via peptide coupling reagents is effective for amide bond formation with heterocyclic amines.
- One-pot Curtius rearrangement techniques can be adapted for related compounds to improve yields and reduce impurities.
- Solvent choice and reaction temperature are critical for optimizing reaction efficiency and product purity.
- Protection of thiol groups may be necessary to prevent side reactions during coupling.
- Purification strategies must address removal of coupling reagent byproducts, especially phosphorous salts.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The thiol group in the pyridazine ring can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide involves its interaction with specific molecular targets. The thiol group in the pyridazine ring can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the fluorine atom can enhance the compound’s binding affinity to its target by forming hydrogen bonds or van der Waals interactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 3-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide with its analogs based on structural features, biological activities, physicochemical properties, and crystallographic data.
Structural and Functional Group Variations
| Compound Name | Key Substituents | Molecular Formula | Molecular Weight | Notable Features |
|---|---|---|---|---|
| This compound (Target) | 6-Mercaptopyridazine | C₁₁H₈FN₃OS | 249.26 | Mercapto group may enhance metal coordination or redox activity. |
| 3-Fluoro-N-(4-((3-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)methoxy)phenyl)benzamide (4d, [7]) | Quinazolinone-methoxy-phenyl | C₂₄H₁₉FN₂O₃ | 402.42 | Quinazolinone moiety linked via methoxy group; potent EGFR inhibition (IC₅₀ < 3 μM). |
| 3-Fluoro-N-[(3Z)-3-[(1H-imidazol-2-yl)methylidene]-2-oxoindolin-5-yl]benzamide (101, [8]) | Imidazole-indole hybrid | C₁₉H₁₂FN₃O₂ | 349.32 | TLK2 kinase inhibition; E:Z isomer ratio 35:63. |
| 3-Fluoro-N-(1,3-thiazol-2-yl)benzamide ([15]) | Thiazole | C₁₀H₇FN₂OS | 222.24 | Thiazole ring may improve metabolic stability. |
| 3-Fluoro-N-(3-fluorophenyl)benzamide ([9]) | 3-Fluorophenyl | C₁₃H₉F₂NO | 233.21 | Polymorphism confirmed via PXRD; two coexisting crystalline forms. |
Physicochemical and Crystallographic Properties
Solubility and Stability :
- The thiazole derivative ([15]) has a lower molecular weight (222.24 g/mol) and may exhibit better solubility than the target compound.
- Polymorphism in 3-fluoro-N-(3-fluorophenyl)benzamide ([9]) affects its bioavailability and stability, as shown by DSC and PXRD data. The target compound’s mercapto group may similarly influence crystallization behavior.
Synthetic Yields :
Key Research Findings and Implications
Structure-Activity Relationships (SAR): Fluorine at the benzamide’s meta position is conserved across analogs, enhancing binding affinity and metabolic stability. Heterocyclic substituents (e.g., quinazolinone in 4d, imidazole in 101) critically influence target specificity and potency .
Crystallographic Insights :
- Polymorphism studies ([9]) emphasize the need for rigorous crystallographic analysis of the target compound to identify the most stable form for formulation.
Therapeutic Potential: The target compound’s mercapto group could enable novel interactions with cysteine-rich proteins or metal ions, expanding its utility in drug design.
Biological Activity
3-Fluoro-N-(6-mercaptopyridazin-3-yl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and potential applications based on available research findings.
Chemical Structure and Properties
The compound features a benzamide backbone with a fluorine atom at the meta position and a 6-mercaptopyridazin moiety. The presence of the thiol (-SH) group in the mercaptopyridazin enhances its nucleophilic properties, which may contribute to its biological interactions. The fluorine atom can also influence the compound's reactivity by enhancing its electrophilic character.
Synthesis
The synthesis of this compound typically involves several key steps, including:
- Formation of the benzamide : Reaction of an appropriate benzoyl chloride with a 6-mercaptopyridazine derivative.
- Fluorination : Introduction of the fluorine atom at the desired position on the benzene ring, often utilizing fluorinating agents under controlled conditions to ensure selectivity.
These steps require careful optimization of reaction conditions to achieve high yields and purity.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in various metabolic pathways. For instance, it may act as an inhibitor of 17β-hydroxysteroid dehydrogenases , which play a crucial role in steroid metabolism .
- Receptor Modulation : The compound may also interact with specific receptors, potentially modulating their activity, similar to other nitrogen-containing heterocycles that target chemokine receptors .
Case Studies and Research Findings
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Unique Features |
|---|---|
| This compound | Contains both fluorine and thiol functionalities |
| 3-Fluoro-N-(pyridin-3-yl)benzamide | Lacks thiol group; focuses on pyridine interaction |
| N-(6-Mercaptopyridazine)benzamide | No fluorine; highlights mercapto functionality |
This comparison illustrates how the unique combination of functional groups in this compound may influence its reactivity and biological activity differently than its analogs.
Q & A
Q. What are the key structural motifs of 3-fluoro-N-(6-mercaptopyridazin-3-yl)benzamide and their roles in biological interactions?
The compound features a benzamide core substituted with a fluorine atom at the meta position and a 6-mercaptopyridazine moiety. The fluorine enhances lipophilicity and metabolic stability, while the mercapto group (-SH) provides potential for hydrogen bonding and redox activity. The pyridazine ring contributes to π-π stacking interactions with biological targets, such as enzymes or receptors .
Q. What are the standard synthetic routes for synthesizing this compound?
Common routes involve:
- Step 1: Coupling 3-fluorobenzoic acid with 6-mercaptopyridazine via amide bond formation using carbodiimide-based reagents (e.g., EDC/HOBt).
- Step 2: Purification via column chromatography or recrystallization to isolate the product.
Reaction conditions (temperature, solvent polarity) must be optimized to avoid side reactions, such as disulfide formation from the mercapto group .
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): H and C NMR to confirm substituent positions and amide linkage.
- High-Resolution Mass Spectrometry (HR-MS): Validates molecular weight and fragmentation patterns.
- HPLC: Assesses purity (>95% is typical for pharmacological studies).
- Elemental Analysis: Confirms stoichiometry of C, H, N, and S .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of this compound in multi-step syntheses?
- Solvent Selection: Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.
- Catalyst Optimization: Employ coupling agents like HATU for efficient amide bond formation.
- Temperature Control: Maintain 0–5°C during coupling to minimize thiol oxidation.
- In Situ Protection: Introduce temporary protecting groups (e.g., trityl) for the mercapto group to prevent disulfide formation .
Q. What methodologies are recommended to address discrepancies in reported biological activities across different assays?
- Orthogonal Assays: Validate enzyme inhibition using both fluorometric and radiometric assays.
- Dose-Response Curves: Establish IC values under standardized conditions (pH, temperature).
- Structural Analog Comparison: Test derivatives (e.g., replacing fluorine with chloro or methyl) to isolate substituent effects (see Table 1) .
Q. Table 1: Structure-Activity Relationship (SAR) of Selected Analogs
| Compound | Substituent Modifications | Biological Activity (IC) |
|---|---|---|
| 3-Fluoro-N-(6-SH-pyridazinyl)benzamide | None (parent compound) | 120 nM (Btk inhibition) |
| 3-Chloro-N-(6-SH-pyridazinyl)benzamide | F → Cl | 250 nM |
| 3-Methyl-N-(6-SH-pyridazinyl)benzamide | F → CH | >1 µM |
Q. How can researchers utilize crystallographic software (e.g., SHELX) to resolve challenges in determining the crystal structure of this compound?
- Data Collection: Use high-resolution single-crystal X-ray diffraction (SC-XRD) to obtain accurate lattice parameters.
- Refinement with SHELXL: Address disorder in the mercapto group or pyridazine ring by refining occupancy ratios and thermal parameters.
- Validation Tools: Employ R-factor analysis and electron density maps to confirm atomic positions. SHELX is robust for small-molecule refinement even with twinned data .
Q. What experimental approaches are effective in identifying and characterizing polymorphic forms of this compound?
- Powder X-ray Diffraction (PXRD): Compare experimental patterns with simulated data from single-crystal structures.
- Differential Scanning Calorimetry (DSC): Identify polymorph-specific melting points and phase transitions.
- Thermogravimetric Analysis (TGA): Assess thermal stability and solvent loss in hydrated forms .
Q. How can structure-activity relationship (SAR) studies be designed to explore the impact of substituent variations on biological efficacy?
- Substituent Scanning: Synthesize derivatives with halogen (F, Cl, Br), alkyl (CH), or electron-withdrawing (NO) groups.
- Biological Testing: Screen analogs against target enzymes (e.g., Btk) using kinetic assays.
- Computational Modeling: Perform molecular docking to predict binding modes and affinity trends .
Q. What computational strategies predict the binding affinity and selectivity of this compound towards enzymatic targets?
- Molecular Docking (AutoDock Vina): Simulate ligand-target interactions using crystal structures of the enzyme (e.g., PDB ID 4OTR for Btk).
- Molecular Dynamics (MD) Simulations: Analyze binding stability over 100-ns trajectories in explicit solvent.
- Free Energy Perturbation (FEP): Calculate relative binding energies for substituent modifications .
Q. What in vitro models are suitable for assessing the metabolic stability and pharmacokinetic properties of this fluorinated benzamide derivative?
- Liver Microsomes: Incubate the compound with human or rat microsomes to measure half-life (t) and clearance.
- Caco-2 Permeability Assay: Evaluate intestinal absorption potential.
- Plasma Protein Binding: Use ultrafiltration to quantify free vs. bound fractions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
